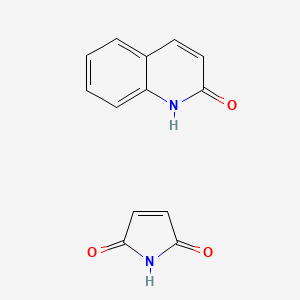

pyrrole-2,5-dione;1H-quinolin-2-one

Description

Pyrrole-2,5-dione (also known as maleimide) is a five-membered heterocyclic compound featuring two ketone groups adjacent to the nitrogen atom. It is widely utilized in polymer chemistry due to its ability to undergo radical or anionic polymerization, yielding materials with high thermostability . Pharmacologically, pyrrole-2,5-dione derivatives exhibit anti-inflammatory, antimicrobial, and multidrug resistance (MDR) reversal activities, making them valuable in drug design .

1H-Quinolin-2-one is a bicyclic compound containing a fused benzene and pyridine ring with a ketone group. While the provided evidence lacks direct information on this compound, its structural analogs (e.g., quinoline derivatives) are known for diverse biological activities, including antimalarial and anticancer effects. However, this article focuses on pyrrole-2,5-dione and its comparisons due to evidence constraints.

Properties

Molecular Formula |

C13H10N2O3 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

pyrrole-2,5-dione;1H-quinolin-2-one |

InChI |

InChI=1S/C9H7NO.C4H3NO2/c11-9-6-5-7-3-1-2-4-8(7)10-9;6-3-1-2-4(7)5-3/h1-6H,(H,10,11);1-2H,(H,5,6,7) |

InChI Key |

BBNIXWUHTUUWAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2.C1=CC(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of Maleic Anhydride Derivatives with Amidrazones or Hydrazinocarbothioamides

- A common synthetic route starts from maleic anhydride or substituted maleic anhydrides (e.g., 2,3-dimethylmaleic anhydride) reacting with amidrazones or hydrazinocarbothioamides to form pyrrole-2,5-dione derivatives fused with quinoline moieties.

- For example, hydrazinocarbothioamides are prepared by condensation of pyrroloquinoline-1,2-diones with thiosemicarbazide in methanol with catalytic HCl under reflux for 1 hour, achieving over 90% conversion.

- These intermediates then react with dimethyl acetylenedicarboxylate (DMAD) in methanol/acetic acid (4:1 v/v) under reflux for 30–60 minutes to give methyl 2-oxo-5,6-dihydropyrroloquinolinylidene derivatives in 67–88% yields.

- This two-step method is efficient and produces predominantly single geometric isomers due to intramolecular hydrogen bonding stabilizing the Z-configuration of the C=N bond.

One-Pot Microwave-Assisted Cyclization Using 2-Azidebenzaldehyde and Maleimide Derivatives

- Another approach involves a one-pot microwave-assisted reaction of 2-azidebenzaldehyde with N-substituted maleimides or fumarate esters in acetonitrile at 115 °C for 35 minutes.

- This method affords pyrroloquinoline-1,3-dione derivatives in high yields (up to 93%) and good purity.

- The products are purified by recrystallization or preparative HPLC.

- This approach allows rapid synthesis of various substituted derivatives with good control over regioselectivity and stereochemistry.

Claisen–Schmidt Condensation to Form Chalcone-Imide Derivatives

- 1-(4-Acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione can be synthesized by refluxing 3,4-dichlorofuran-2,5-dione with 4-acetyl aniline in acetic acid for 4 hours, yielding 78% of the product.

- Subsequent Claisen–Schmidt condensation with various aromatic aldehydes in ethanol under basic conditions (NaOH) at ice bath temperature produces chalcone-imide derivatives in 83–89% yields.

- These chalcone derivatives exhibit three carbonyl groups confirmed by IR and NMR spectroscopy and have been tested for antiproliferative activity against human cancer cell lines.

Pyrrole Ring Annulation via Aldol Condensation and Acid-Catalyzed Cyclization

- A two-step method involves aldol condensation of diketopiperazine (DKP) precursors with protected 1,3-dicarbonyl compounds or alkynyl aldehydes to form intermediates.

- These intermediates undergo acid-catalyzed cyclization (using protic acids or gold catalysts) to annulate the pyrrole ring, forming pyrrolodiketopiperazine bicyclic products analogous to pyrrole-2,5-dione;1H-quinolin-2-one derivatives.

- This method is competitive with existing synthetic routes and allows access to substituted derivatives with moderate yields (up to 40%).

Comparative Data Table of Selected Preparation Methods

Analytical and Structural Characterization

- IR spectroscopy typically shows strong absorptions at 1660–1740 cm⁻¹ corresponding to the carbonyl groups of the pyrrole-2,5-dione moiety and additional carbonyls in fused rings or substituents.

- ^1H NMR spectra reveal characteristic signals for aromatic protons, olefinic protons in chalcone derivatives, and methyl groups when present. Coupling constants (J ~15 Hz) indicate E-configuration in chalcone derivatives.

- ^13C NMR confirms the presence of carbonyl carbons (160–190 ppm) and aromatic carbons consistent with quinoline and pyrrole rings.

- Mass spectrometry confirms molecular ions consistent with the expected molecular weights of the synthesized compounds.

- X-ray crystallography data (where available) show typical bond lengths and angles for pyrrole-2,5-dione rings and fused quinoline systems, with torsion angles indicating planarity or slight twists depending on substitution.

Research Results and Applications

- This compound derivatives have demonstrated significant biological activities, especially as antiproliferative agents against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer).

- Chalcone-imide derivatives based on this scaffold showed IC50 values comparable or superior to doxorubicin, a standard chemotherapy drug, indicating promising therapeutic potential.

- The compound’s reactivity towards nucleophiles and ability to participate in click chemistry and redox reactions make it a versatile intermediate for further functionalization and drug design.

Chemical Reactions Analysis

Types of Reactions

Carbostyril Maleimide undergoes various chemical reactions, including:

Thiol-Maleimide Reaction: This is a type of click chemistry reaction where a thiol group reacts with the maleimide moiety to form a thiosuccinimide product.

Oxidation and Reduction: The carbostyril moiety can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution Reactions:

Common Reagents and Conditions

Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds, and the reaction is typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Substitution Reactions: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the thiol-maleimide reaction produces thiosuccinimide derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.

Scientific Research Applications

Carbostyril Maleimide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Carbostyril Maleimide involves its reactivity with thiol groups, leading to the formation of stable thiosuccinimide bonds. This reactivity is due to the strained ring structure of the maleimide moiety, which facilitates the addition of thiol groups . In biological systems, the compound can inhibit specific enzymes, such as decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), which is essential for cell wall biosynthesis in Mycobacterium tuberculosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Reactivity : Pyrrole-2,5-dione’s unsaturated structure enhances polymerization capability compared to saturated succinimide .

- Pharmacological Flexibility : Substituents on pyrrole-2,5-dione (e.g., benzoloxy groups, piperazine) improve drug-like properties, such as P-gp inhibition, surpassing natural scaffolds like permethyl ningalin B in stability and efficacy .

- Electronics : IsoDPP derivatives, with fused aromatic systems, enable applications in organic electronics, unlike simpler imides .

Pharmacological Activity Comparison

Key Findings :

- P-gp Inhibition : Pyrrole-2,5-dione derivatives with benzoloxy substituents (e.g., Compound 6) exhibit 100-fold higher potency than permethyl ningalin B .

- Anti-inflammatory Activity : 3,4-Dimethyl derivatives (e.g., 2a) reduce pro-inflammatory cytokines (IL-6, TNF-α) at micromolar concentrations, comparable to standard NSAIDs but with fewer off-target effects .

- Synthetic Accessibility : Pyrrole-2,5-dione derivatives are easier to synthesize than complex natural products like permethyl ningalin B, enabling scalable drug development .

Q & A

Q. What are the standard synthetic routes for pyrrole-2,5-dione derivatives, and how are they characterized?

Pyrrole-2,5-dione derivatives are commonly synthesized via base-assisted cyclization of aryl-substituted precursors. For example, 3,5-diaryl-substituted derivatives can be prepared using ethanol or benzene as solvents, followed by purification via column chromatography or recrystallization. Structural validation employs -NMR, -NMR, FTIR, and HRMS to confirm regiochemistry and purity . Maleimide derivatives (a subclass of pyrrole-2,5-diones) are synthesized via radical or anionic polymerization of vinylene groups, yielding thermally stable copolymers .

Q. How can researchers safely handle quinolin-2-one derivatives given their toxicity profiles?

Quinolin-2-one derivatives often exhibit acute toxicity (oral, dermal, and inhalation hazards). Safety protocols include using fume hoods, personal protective equipment (PPE), and rigorous waste disposal. For example, 1-(4-hydroxyphenyl)-pyrrole-2,5-dione (CAS# 7300-91-6) requires hazard controls due to its toxicological risks (Risk Phrases: R23/24/25) . Emergency procedures for spills or exposure should align with GHS Category 4 guidelines, including immediate decontamination and medical consultation .

Q. What spectroscopic techniques are essential for characterizing 1H-quinolin-2-one derivatives?

Key techniques include:

- NMR : -NMR identifies proton environments, while -NMR resolves carbonyl and aromatic carbons.

- X-ray crystallography : Validates crystal packing and stereochemistry, as demonstrated for 3,5-diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol .

- Mass spectrometry : HRMS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting spectroscopic data in quinolin-2-one derivatives be resolved?

Discrepancies between NMR and computational models often arise from dynamic effects (e.g., tautomerism). To address this:

Q. What methodologies optimize the synthesis of fluorine-18-labeled maleimide reagents for protein conjugation?

Fluorine-18 labeling of maleimide derivatives (e.g., 1-[3-(2-[]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione) involves:

Q. How do substituent effects influence the biological activity of PKC inhibitors based on pyrrole-2,5-dione scaffolds?

Modifications at the 3- and 4-positions of pyrrole-2,5-dione (e.g., indole or quinazoline substituents) enhance PKC inhibition. For example:

- 3-(1H-indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione shows improved solubility and binding affinity due to the piperazine moiety.

- Structure-activity relationship (SAR) studies use molecular docking (e.g., AutoDock Vina) to predict interactions with PKC’s ATP-binding domain .

Q. What computational approaches are used to design π-conjugated polymers incorporating isoDPP (pyrrolo[3,2-b]pyrrole-2,5-dione) units?

- DFT calculations : Optimize HOMO-LUMO gaps and predict charge transport properties.

- Molecular dynamics (MD) : Simulate polymer backbone flexibility and packing efficiency.

- Experimental validation : UV-Vis and cyclic voltammetry correlate computed bandgaps with optical/electronic behavior .

Methodological Considerations

Q. How to address low yields in the cyclization of quinolin-2-one precursors?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) enhance regioselectivity.

- Temperature control : Slow heating (60–80°C) minimizes side reactions like dimerization .

Q. What strategies mitigate toxicity risks during in vivo studies of pyrrole-2,5-dione-based compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.